molecular formula C38H44O4 B1234907 Violerythrin CAS No. 22453-06-1

Violerythrin

Cat. No.: B1234907
CAS No.: 22453-06-1
M. Wt: 564.8 g/mol
InChI Key: DXGGDMSNCNNMOK-KNZSRCDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Violerythrin is a natural product found in Actinia equina with data available.

Scientific Research Applications

1. Molecular Structure and Spectroscopy

Violerythrin, a blue-colored carotenoid, has been studied for its molecular structure and spectroscopic properties. X-ray crystallography reveals that this compound is nearly planar with terminal rings in the s-trans conformation. The spectroscopic data suggest similarities with other carbonyl carotenoids, indicating the significance of its four carbonyl groups in generating the blue color. However, no dramatic changes attributable to a charge-transfer state occur, likely due to the symmetric distribution of the carbonyl groups (Polívka et al., 2010).

2. Synthesis of this compound

The synthesis of this compound and related 2,2'-Dinor-carotenoids, including the naturally occurring actinioerythrol, has been achieved through total synthesis methods starting with acetone and acetylene. This research provides insights into the chemical synthesis of these compounds, expanding potential applications in various fields (Kienzle & Minder, 1976).

3. Conversion to Cyclopentenediones

Research has shown that carotenoid diosphenols can be converted into 2-nor-analogues with a cyclopentenedione end group. For instance, astacene yields this compound, indicating a process for creating different carotenoids and related compounds with potential applications in various scientific disciplines (Coman, Leftwick, & Weedon, 1976).

Properties

CAS No.

22453-06-1

Molecular Formula

C38H44O4

Molecular Weight

564.8 g/mol

IUPAC Name

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,5-trimethyl-3,4-dioxocyclopenten-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclopent-3-ene-1,2-dione

InChI

InChI=1S/C38H44O4/c1-25(17-13-19-27(3)21-23-31-29(5)33(39)35(41)37(31,7)8)15-11-12-16-26(2)18-14-20-28(4)22-24-32-30(6)34(40)36(42)38(32,9)10/h11-24H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,25-15+,26-16+,27-19+,28-20+

InChI Key

DXGGDMSNCNNMOK-KNZSRCDBSA-N

Isomeric SMILES

CC1=C(C(C(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)C2(C)C)C)\C)\C)/C)/C

SMILES

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C

Canonical SMILES

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C

Synonyms

2,2'-dinor-beta,beta-carotene-3,4,3',4'-tetraone
violerythrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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